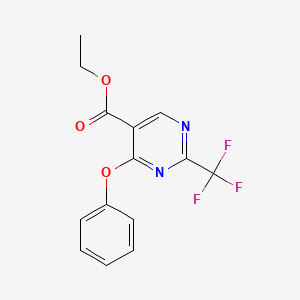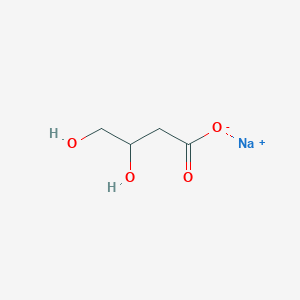
(Z)-3-(4-fluorophenyl)but-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-fluorophenyl)but-2-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable amine precursor.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(4-fluorophenyl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond can be reduced to form the saturated amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
(Z)-3-(4-fluorophenyl)but-2-en-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological activity and receptor binding.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-fluorophenyl)but-2-en-1-amine depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The fluorophenyl group can enhance binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-fluorophenyl)but-2-en-1-amine: The (E)-isomer with different spatial arrangement.
3-(4-chlorophenyl)but-2-en-1-amine: A similar compound with a chlorine atom instead of fluorine.
3-(4-fluorophenyl)propylamine: A related compound with a saturated carbon chain.
Uniqueness
(Z)-3-(4-fluorophenyl)but-2-en-1-amine is unique due to its (Z)-configuration, which can influence its chemical reactivity and biological activity compared to its (E)-isomer and other analogs.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(Z)-3-(4-fluorophenyl)but-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,7,12H2,1H3/b8-6- |
Clé InChI |
AWFSFEKJKYLMLQ-VURMDHGXSA-N |
SMILES isomérique |
C/C(=C/CN)/C1=CC=C(C=C1)F |
SMILES canonique |
CC(=CCN)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)




![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)




![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
